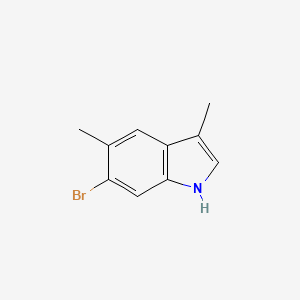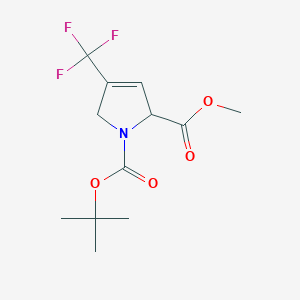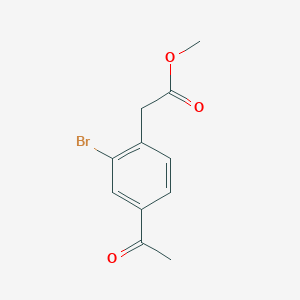![molecular formula C16H35N3OSn B13680276 [(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
[(3-Azidopropoxy)methyl]tributylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Azidopropoxy)methyl]tributylstannane is an organotin compound with the molecular formula C16H35N3OSn and a molecular weight of 404.18 . This compound is characterized by the presence of an azido group (-N3) attached to a propoxy group, which is further linked to a tributylstannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Azidopropoxy)methyl]tributylstannane typically involves the reaction of tributylstannyl chloride with 3-azidopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the decomposition of the azido group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Azidopropoxy)methyl]tributylstannane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Oxidation: The stannane moiety can undergo oxidation to form stannic compounds.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used.
SPAAC: Strained alkynes, such as dibenzocyclooctyne (DBCO), are used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Aplicaciones Científicas De Investigación
[(3-Azidopropoxy)methyl]tributylstannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organotin compounds and as a reagent in azide-alkyne cycloaddition reactions.
Materials Science: The compound is utilized in the preparation of functionalized materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Chemical Biology: The compound is used in bioconjugation techniques to label biomolecules with azide groups for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of [(3-Azidopropoxy)methyl]tributylstannane primarily involves its reactivity with nucleophiles and electrophiles. The azido group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of triazoles or amines . The stannane moiety can undergo oxidative addition and reductive elimination reactions, facilitating various transformations in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the azido group.
(3-Azidopropoxy)methyl]trimethylsilane: Contains a trimethylsilane moiety instead of a stannane moiety.
(3-Azidopropoxy)methyl]triphenylphosphine: Contains a triphenylphosphine moiety instead of a stannane moiety.
Uniqueness
[(3-Azidopropoxy)methyl]tributylstannane is unique due to the combination of the azido group and the stannane moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C16H35N3OSn |
|---|---|
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
3-azidopropoxymethyl(tributyl)stannane |
InChI |
InChI=1S/C4H8N3O.3C4H9.Sn/c1-8-4-2-3-6-7-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3; |
Clave InChI |
JFQJSWULYIKPRL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)COCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)

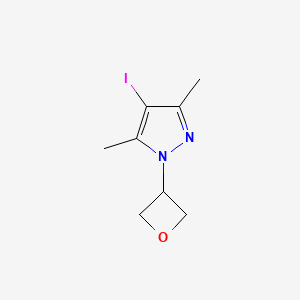
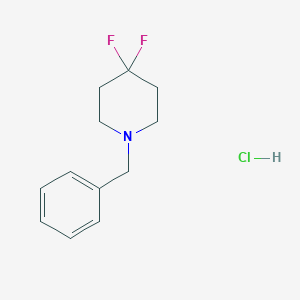
![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)

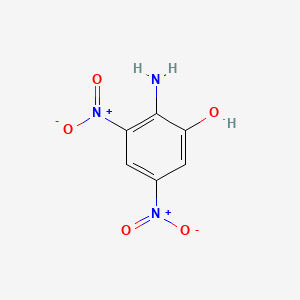
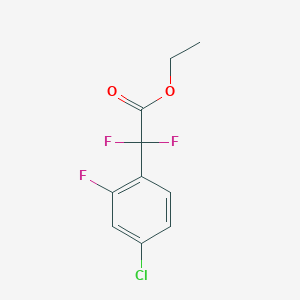
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)

